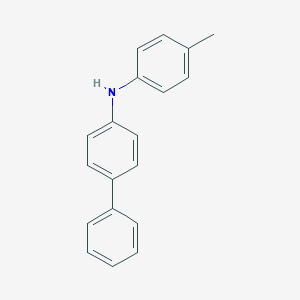

N-p-tolylbiphenyl-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines, such as N-p-tolylbiphenyl-4-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Applications De Recherche Scientifique

Graphene-Based Catalysts for Nitro Compounds Reduction

Research emphasizes the role of graphene-based catalysts in the reduction of nitro compounds to amines, a process crucial for synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, polymers, etc. This showcases an application area where derivatives like N-p-tolylbiphenyl-4-amine could be relevant in the development or the catalytic process due to their amine functionalities (Nasrollahzadeh et al., 2020).

Metal-Free Photoredox Catalysis

The application of amines in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds highlights the utility of amine derivatives in synthesizing functionalized alkynes and alkenes. This process is beneficial for creating complex molecular scaffolds, underscoring the versatility of amines in organic synthesis (Ociepa et al., 2018).

Reductive Amination Using Cobalt Oxide Nanoparticles

The synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles is an example of utilizing amine derivatives in producing fine and bulk chemicals. These chemicals are pivotal in life-science molecules, showcasing the amine's role in medicinal chemistry and industrial production (Senthamarai et al., 2018).

Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group

The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-p-tolylbiphenyl-4-amine derivatives in material science. These polymers exhibit good mechanical properties and thermal stability, indicating their potential use in high-performance materials (Cheng et al., 2005).

Catalytic Reductive Aminations

The utility of catalytic reductive aminations using molecular hydrogen for synthesizing various amine types underscores the broader relevance of amine derivatives in creating pharmaceuticals, agrochemicals, and biomolecules. This highlights the significance of such compounds in sustainable and cost-effective production processes (Murugesan et al., 2020).

Propriétés

IUPAC Name |

4-methyl-N-(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXMPSBPRUKVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396703 |

Source

|

| Record name | N-p-tolylbiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-p-tolylbiphenyl-4-amine | |

CAS RN |

147678-90-8 |

Source

|

| Record name | N-p-tolylbiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)